

A Researcher's Guide to the Mass Spectrum of 3,5-Dibromophenylacetic Acid

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Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679

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This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **3,5-Dibromophenylacetic acid**, offering a comparative analysis of its fragmentation patterns. The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Analysis of the Mass Spectrum

The mass spectrum of **3,5-Dibromophenylacetic acid** is distinguished by the prominent isotopic signature of its two bromine atoms. Bromine naturally exists as two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.[1][2][3] Consequently, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M^+ , $M+2$, $M+4$) with a relative intensity ratio of approximately 1:2:1.[4][5] Fragments containing a single bromine atom will exhibit a doublet of peaks (M' , $M'+2$) with a 1:1 intensity ratio.[2]

Molecular Ion Region:

The molecular ion peak for **3,5-Dibromophenylacetic acid** ($\text{C}_8\text{H}_6\text{Br}_2\text{O}_2$) is observed as a triplet.

- The M^+ peak corresponds to the molecule containing two ^{79}Br isotopes.
- The $M+2$ peak corresponds to the molecule containing one ^{79}Br and one ^{81}Br isotope.
- The $M+4$ peak corresponds to the molecule containing two ^{81}Br isotopes.

This triplet, centered around m/z 292, 294, and 296, immediately confirms the presence of two bromine atoms in the molecule.

Primary Fragmentation Pathways:

The fragmentation of **3,5-Dibromophenylacetic acid** is primarily driven by cleavage events adjacent to the phenyl ring and the carboxylic acid group.

- **Loss of the Carboxyl Radical ($\bullet\text{COOH}$):** A common fragmentation pathway for carboxylic acids involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon. [6] This results in the loss of a carboxyl radical (mass of 45 u), leading to the formation of a highly stable 3,5-dibromobenzyl cation. This fragment is often the base peak in the spectrum and also appears as a 1:2:1 triplet at m/z 247, 249, and 251.
- **Loss of a Bromine Atom ($\bullet\text{Br}$):** Halogens can be readily lost during electron ionization fragmentation. [1] The loss of a single bromine radical from the molecular ion results in a fragment ion that still contains one bromine atom. This gives rise to a characteristic 1:1 doublet in the spectrum. For instance, the loss of ^{79}Br from the M^+ peak (m/z 292) would yield a fragment at m/z 213. This fragment would also be formed by the loss of ^{81}Br from the $M+2$ peak (m/z 294), and its isotopic partner at m/z 215 would be formed by losing ^{79}Br from the $M+2$ peak or ^{81}Br from the $M+4$ peak.

Quantitative Data Summary

The table below summarizes the key ions expected in the mass spectrum of **3,5-Dibromophenylacetic acid**.

m/z (Isotopic Cluster)	Proposed Fragment Ion	Formula	Remarks
292, 294, 296	$[\text{C}_6\text{H}_3\text{Br}_2\text{CH}_2\text{COOH}]^{+\bullet}$	$\text{C}_8\text{H}_6\text{Br}_2\text{O}_2^{+\bullet}$	Molecular Ion; 1:2:1 intensity ratio confirms two Br atoms.
247, 249, 251	$[\text{C}_6\text{H}_3\text{Br}_2\text{CH}_2]^{+}$	$\text{C}_7\text{H}_5\text{Br}_2^{+}$	Base Peak; Loss of $\bullet\text{COOH}$ (45 u); 1:2:1 ratio.
213, 215	$[\text{C}_8\text{H}_6\text{BrO}_2]^{+}$	$\text{C}_8\text{H}_6\text{BrO}_2^{+}$	Loss of $\bullet\text{Br}$ from the molecular ion; 1:1 ratio.
168, 170	$[\text{C}_7\text{H}_5\text{Br}]^{+\bullet}$	$\text{C}_7\text{H}_5\text{Br}^{+\bullet}$	Loss of a second Br atom from the $[\text{M}-\text{Br}]^{+}$ fragment.
116	$[\text{C}_8\text{H}_4\text{O}_2]^{+\bullet}$	$\text{C}_8\text{H}_4\text{O}_2^{+\bullet}$	Loss of two $\bullet\text{Br}$ atoms from the molecular ion.
90	$[\text{C}_7\text{H}_6]^{+\bullet}$	$\text{C}_7\text{H}_6^{+\bullet}$	Loss of two $\bullet\text{Br}$ atoms from the $[\text{M}-\text{COOH}]^{+}$ fragment.

Experimental Protocol: GC-MS Analysis

The following outlines a standard protocol for the analysis of **3,5-Dibromophenylacetic acid** using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

- Dissolve 1 mg of **3,5-Dibromophenylacetic acid** in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

- If necessary, derivatize the carboxylic acid group (e.g., via methylation with diazomethane or silylation with BSTFA) to improve volatility and chromatographic peak shape. For this guide, we assume analysis of the underivatized acid.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[7\]](#)
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of the **3,5-Dibromophenylacetic acid** molecular ion under electron ionization.

Caption: Predicted EI fragmentation pathway for **3,5-Dibromophenylacetic acid**.

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